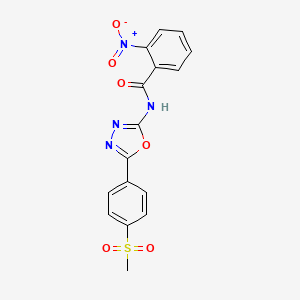

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound contains several functional groups including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a nitrobenzamide group. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the nitro group on the benzamide could potentially introduce some interesting electronic effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzamide portion of the molecule more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar phenyl groups could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Environmental Applications

Occurrence, Fate, and Behavior in Aquatic Environments : Parabens, structurally similar due to their phenolic groups, have been extensively studied for their environmental presence, degradation, and the impact of their by-products. This research is critical in understanding the persistence and bioaccumulation of synthetic organic compounds in aquatic systems (Haman et al., 2015).

Pharmacological and Medicinal Chemistry Applications

Inhibitory Effects on Ion Transport : Studies on various inhibitors, including sulfonamide compounds, have revealed their significance in treating bacterial infections and their potential as diuretics, carbonic anhydrase inhibitors, and antiepileptic agents. This suggests a broad therapeutic application of sulfonamide-based structures, which could relate to the functionality of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide in pharmacological contexts (Gulcin & Taslimi, 2018).

Advanced Oxidation Processes for Organic Pollutants : The degradation of acetaminophen and similar organic pollutants through advanced oxidation processes (AOPs) is crucial for environmental remediation. The study of by-products and their biotoxicity offers insights into the environmental impact and safety of chemical degradation processes, potentially relevant to the environmental fate of similar compounds (Qutob et al., 2022).

Enzymatic Remediation of Pollutants

Redox Mediators in Enzymatic Degradation : The use of redox mediators to enhance the enzymatic degradation of recalcitrant organic compounds highlights the potential of biochemical approaches in pollution control. This area of research could provide a framework for developing novel strategies involving similar compounds for environmental cleanup efforts (Husain & Husain, 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-27(24,25)11-8-6-10(7-9-11)15-18-19-16(26-15)17-14(21)12-4-2-3-5-13(12)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQWNHZNQICHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2658972.png)

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2658973.png)

![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2658977.png)

![N-(6-Thiaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2658981.png)

![N-benzyl-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethylacetamide](/img/structure/B2658984.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2658986.png)

![11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2658987.png)

![4-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2658988.png)

![methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2658989.png)